molecular formula C19H16ClNO3 B1420603 2-(3,4-Dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-45-4

2-(3,4-Dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No.: B1420603
CAS No.: 1160254-45-4
M. Wt: 341.8 g/mol
InChI Key: GLQGRGRQOXPEGP-UHFFFAOYSA-N
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Description

SMILES Notation

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(=O)Cl

  • Breakdown :
    • CC1: Methyl group at position 8 (quinoline ring).
    • C(=O)Cl: Carbonyl chloride at position 4 .
    • C3=CC(=C(C=C3)OC)OC: 3,4-Dimethoxyphenyl group at position 2 .

InChI Key

GLQGRGRQOXPEGP-UHFFFAOYSA-N

  • Generated via hashing the compound’s structural data, this 27-character identifier ensures uniqueness in chemical databases.

3D Structural Features

  • Quinoline core : Planar aromatic system with a pyridine nitrogen inducing electron-deficient properties.
  • Substituent stereoelectronic effects :
    • Methoxy groups at 3 and 4 positions on the phenyl ring enhance electron-donating resonance effects.
    • Methyl and carbonyl chloride groups influence solubility and reactivity.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-11-5-4-6-13-14(19(20)22)10-15(21-18(11)13)12-7-8-16(23-2)17(9-12)24-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQGRGRQOXPEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501183422
Record name 2-(3,4-Dimethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501183422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160254-45-4
Record name 2-(3,4-Dimethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160254-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dimethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501183422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(3,4-Dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a compound belonging to the quinoline family, recognized for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic potential based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₁₆ClNO₃
  • Molecular Weight : Approximately 341.79 g/mol
  • IUPAC Name : this compound

The unique structure of this compound includes a quinoline core substituted with a 3,4-dimethoxyphenyl group and a carbonyl chloride functional group. This specific substitution pattern is believed to impart distinct chemical and biological properties.

The mechanisms through which this compound exhibits its biological activity include:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various disease pathways. For instance, it may inhibit acetylcholinesterase, enhancing cholinergic signaling crucial for cognitive functions such as memory and learning.
  • Anticancer Activity : Research indicates that quinoline derivatives can interfere with tubulin/microtubule function, leading to anti-proliferative effects in various cancer types. For example, studies have shown that related compounds cause G2/M cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Effects

Research has demonstrated that compounds similar to this compound exhibit anti-proliferative effects in several cancer types. For instance:

  • IC50 Values : In studies involving various cancer cell lines, IC50 values ranged from 0.85 µM to 3.32 µM across different types of cancer cells (e.g., PC-3 prostate cancer, HepG2 liver cancer) indicating potent anticancer activity .

Antimicrobial Activity

The compound has shown effectiveness against several bacterial strains:

  • Activity Comparison : In comparative studies, it was found to be more effective than standard solvents like DMSO against specific strains of bacteria such as Staphylococcus epidermidis .

Case Study 1: Anticancer Mechanisms

A study explored the anticancer mechanisms of quinolone derivatives similar to this compound. It was found that these compounds induce mitotic arrest and apoptosis through:

  • Activation of caspases (e.g., caspase-8 and -3)
  • Dysregulation of microtubules leading to abnormal cell division .

Case Study 2: Neuroprotective Effects

Another study indicated that related quinolone derivatives could mitigate neurotoxicity induced by chemotherapy agents like cisplatin. The compounds demonstrated anti-inflammatory and anti-apoptotic effects in animal models .

Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerG2/M cell cycle arrest; apoptosis in cancer cells
AntimicrobialEffective against S. epidermidis
NeuroprotectiveMitigates cisplatin-induced neurotoxicity

Comparison with Similar Compounds

Structural Analogues in the Quinoline Carbonyl Chloride Family

Key structural variations among quinoline carbonyl chlorides include substituent positions (e.g., methoxy, methyl, halogens) and their electronic/steric effects. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name (CAS) Substituents (Positions) Molecular Weight (g/mol) Reactivity Profile Key Applications References
2-(3,4-Dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride (1160254-45-4) 2-(3,4-Dimethoxyphenyl), 8-Me 353.80 Moderate reactivity due to electron-donating methoxy groups; steric hindrance from 8-Me Pharmaceutical intermediates
2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride (1160253-79-1) 2-(2,5-Dimethoxyphenyl), 6-Me 353.80 Higher steric hindrance at position 6; reduced solubility Organic synthesis
7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride (sc-337309) 2-(2,5-Dimethoxyphenyl), 7-Cl, 8-Me 388.23 Enhanced electrophilicity due to Cl; increased corrosion risk Agrochemicals
2-(3,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride (1160264-86-7) 2-(3,4-Dimethoxyphenyl), no 8-Me 339.79 Higher reactivity (no 8-Me steric block); lower thermal stability Polymer chemistry
2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride 2-(4-Isobutoxyphenyl), 8-Me 365.85 Bulky isobutoxy group reduces reaction rates; improved lipid solubility Specialty chemicals

Preparation Methods

Multi-Component Cyclization Approach

One of the most prevalent methods involves a three-component Povarov reaction, which is a multicomponent cyclization process involving aniline derivatives, aldehydes, and activated dienophiles:

  • Starting Materials:

    • p-toluidine (or similar aniline derivatives)
    • Trans-methyl-isoeugenol or analogous phenolic compounds
    • Benzaldehyde derivatives
  • Procedure:

    • The reaction occurs in a eutectic mixture or ionic liquids, which serve as green solvents.
    • Heating at approximately 110°C promotes cyclization, leading to tetrahydroquinoline intermediates.
    • The intermediate undergoes oxidation or dehydrogenation to form the aromatic quinoline core.
  • Outcome:

    • Yields of approximately 79% for the tetrahydroquinoline intermediates.
    • The aromatic quinoline is obtained via oxidation, often using oxidizing agents like DDQ or similar.

Direct Synthesis via Oxidative Cyclization

Alternatively, direct oxidative cyclization of suitable 2-aminobenzyl derivatives with aldehydes under acidic or basic conditions can produce quinoline derivatives:

  • Reagents:

    • 2-Aminobenzyl compounds
    • Aldehydes (e.g., formaldehyde, benzaldehyde)
    • Oxidants such as DDQ or air oxidation catalysts
  • Conditions:

    • Reflux in acetic acid or other polar solvents
    • Catalysis with acids or metal catalysts

Introduction of the 3,4-Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl moiety is introduced either via:

Research Findings:

  • The synthesis of similar compounds, such as 2-(3,4-dimethoxyphenyl)-quinoline derivatives, was achieved via palladium-catalyzed cross-coupling reactions, with yields ranging from 60–85% depending on reaction conditions.

Methylation at the 8-Position

The methyl group at the 8-position is introduced via:

  • Methylation of the quinoline ring:

    • Using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
    • Conducted under reflux in polar aprotic solvents like acetone or acetonitrile.
  • Alternative:

    • Direct methylation during the cyclization process if methylated precursors are used.

Conversion to the Carbonyl Chloride

The key step involves transforming the 4-position carboxylic acid derivative into the corresponding acyl chloride:

  • Reagents:

    • Thionyl chloride (SOCl₂)
    • Phosphorus trichloride (PCl₃) or oxalyl chloride as alternatives
  • Procedure:

    • The quinoline-4-carboxylic acid is dissolved in an inert solvent like dichloromethane.
    • Excess SOCl₂ is added, and the mixture is refluxed at 60–80°C.
    • The reaction is monitored via TLC or IR spectroscopy for the disappearance of the acid carbonyl stretch (~1700 cm⁻¹).
    • The excess reagent is removed under reduced pressure, yielding the acyl chloride.

Research Data:

  • The conversion typically proceeds with yields exceeding 85%, with the acyl chloride being used immediately in subsequent acylation reactions to prevent hydrolysis.

Summary Table of Preparation Methods

Step Method Reagents Conditions Yield Notes
1 Cyclization to form quinoline core Aniline derivatives, aldehydes Heating (~110°C), eutectic or ionic solvents 79% Green solvents preferred; oxidation step involved
2 Introduction of 3,4-dimethoxyphenyl Cross-coupling (Suzuki) Pd catalyst, base, reflux 60–85% Post-cyclization modification
3 Methylation at 8-position Methyl iodide, K₂CO₃ Reflux, polar aprotic solvent Variable Selective methylation
4 Conversion to acyl chloride Thionyl chloride Reflux, inert atmosphere >85% Used immediately in acylation

Research Findings and Notes

  • Green Chemistry Approaches: Several studies emphasize the use of ionic liquids and eutectic solvents to promote environmentally friendly synthesis of quinoline derivatives.
  • Catalytic Efficiency: Palladium-catalyzed cross-coupling reactions have shown high efficiency in attaching aromatic groups at specific positions.
  • Recyclability: Catalyst recovery and reuse, especially in multi-step syntheses, improve overall process sustainability.
  • Reaction Monitoring: Techniques such as thin-layer chromatography, IR spectroscopy, and LC-MS are routinely employed to monitor reaction progress and purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,4-Dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride in academic research?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A typical protocol involves coupling 8-methylquinoline-4-carbonyl chloride with 3,4-dimethoxyphenyl boronic acid derivatives under Suzuki-Miyaura conditions (PdCl₂(PPh₃)₂, PCy₃, and K₂CO₃ in DMF at 80–100°C). Post-reaction purification via column chromatography (e.g., silica gel with acetone/hexane eluent) is critical to isolate the product . For carboxylation steps, anhydrous conditions and controlled stoichiometry of acyl chlorides are essential to avoid side reactions .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and quinoline aromatic protons (δ ~7.5–8.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • FTIR : Confirm carbonyl chloride (C=O stretch ~1750–1800 cm⁻¹) and quinoline C-N bonds (~1600 cm⁻¹) .
  • X-ray crystallography : Resolve steric effects of the 3,4-dimethoxyphenyl group and confirm molecular geometry .

Q. What are the critical safety precautions when handling this compound?

  • Methodological Answer : Due to its reactive acyl chloride group:

  • Use anhydrous gloves, lab coats, and goggles in a fume hood to prevent hydrolysis or skin/eye exposure .
  • Store under inert gas (argon) in sealed, desiccated containers to avoid moisture-induced degradation .
  • Neutralize spills with dry sand or alcohol-resistant foam; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?

  • Methodological Answer : Contradictions often arise from rotamers or solvent-dependent shifts. Strategies include:

  • Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation of the dimethoxyphenyl group) by analyzing signal splitting at low temperatures .
  • Computational modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .
  • Deuteration studies : Replace labile protons (e.g., -NH or -OH) to simplify spectra .

Q. What strategies optimize the yield of the target compound in multi-step syntheses?

  • Methodological Answer :

  • One-pot protocols : Combine coupling and cyclization steps using Pd(OAc)₂/XPhos catalysts to reduce intermediate isolation .
  • Microwave-assisted synthesis : Accelerate reaction kinetics (e.g., 30 minutes at 120°C vs. 24 hours conventionally) .
  • Solvent optimization : Replace DMF with DMA or THF to enhance solubility of methoxy-substituted intermediates .

Q. How does the electron-donating methoxy group affect the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer :

  • The 3,4-dimethoxyphenyl group increases electron density at the quinoline core, stabilizing the acyl chloride intermediate and slowing hydrolysis.
  • Kinetic studies : Monitor substitution rates (e.g., with amines) via HPLC; compare with non-methoxy analogs to quantify electronic effects .
  • DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in nucleophilic attacks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride

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